(2E)-1-[4-(difluoromethoxy)phenyl]-3-[4-(2-methylbenzyl)piperazin-1-yl]prop-2-en-1-one
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Overview
Description
(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-[4-(2-METHYLBENZYL)PIPERAZINO]-2-PROPEN-1-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a difluoromethoxyphenyl group and a methylbenzylpiperazino group connected by a propenone linkage, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-[4-(2-METHYLBENZYL)PIPERAZINO]-2-PROPEN-1-ONE typically involves a multi-step process:
Formation of the Difluoromethoxyphenyl Intermediate:
Synthesis of the Methylbenzylpiperazino Intermediate: This step involves the alkylation of piperazine with 2-methylbenzyl chloride under basic conditions.
Coupling Reaction: The final step involves the coupling of the two intermediates through a propenone linkage, typically using a base-catalyzed aldol condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-[4-(2-METHYLBENZYL)PIPERAZINO]-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenone linkage to a saturated alkane.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-[4-(2-METHYLBENZYL)PIPERAZINO]-2-PROPEN-1-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-[4-(2-METHYLBENZYL)PIPERAZINO]-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles.
Dichloroaniline: Aniline derivatives used in the production of dyes and herbicides.
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.
Uniqueness
(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-[4-(2-METHYLBENZYL)PIPERAZINO]-2-PROPEN-1-ONE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its difluoromethoxy and methylbenzylpiperazino moieties provide distinct properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C22H24F2N2O2 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
(E)-1-[4-(difluoromethoxy)phenyl]-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C22H24F2N2O2/c1-17-4-2-3-5-19(17)16-26-14-12-25(13-15-26)11-10-21(27)18-6-8-20(9-7-18)28-22(23)24/h2-11,22H,12-16H2,1H3/b11-10+ |
InChI Key |
IWGRGNPEQIPHRM-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=CC=CC=C1CN2CCN(CC2)/C=C/C(=O)C3=CC=C(C=C3)OC(F)F |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C=CC(=O)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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